molecular formula C10H9F2N3 B13635864 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13635864
M. Wt: 209.20 g/mol
InChI Key: ACCBYYUOQCGKCZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It consists of a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,4-difluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and increase yield. The use of continuous-flow reactors allows for better control over reaction parameters, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor in certain biochemical pathways .

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: Shares the benzyl group with fluorine substitutions but lacks the imidazole ring.

    1-(2,4-Difluorophenyl)-1h-imidazole: Similar structure but with a phenyl group instead of a benzyl group.

    1-(2,4-Difluorobenzyl)-2-methyl-1h-imidazole: Contains an additional methyl group on the imidazole ring

Uniqueness: 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the benzyl group with fluorine substitutions and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2,4-Difluorobenzyl)-1H-imidazol-2-amine is a compound characterized by an imidazole ring substituted with a difluorobenzyl group. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and receptor-binding properties.

The molecular formula of this compound is C10H9F2N3C_{10}H_{9}F_{2}N_{3}, with a molar mass of approximately 211.19 g/mol. The presence of the difluorobenzyl moiety enhances its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Biological Activity Overview

The compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate moderate to good activity against various bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.015 mg/mLStrong antibacterial effect
Escherichia coli200 μg/mLModerate antibacterial effect
Candida albicans300 μg/mLModerate antifungal effect

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example:

  • In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis in MCF cells with an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\mu M.
  • In vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with this compound .
Cell Line IC50 (μM) Effect
MCF (breast cancer)25.72±3.9525.72\pm 3.95Induces apoptosis
U87 (glioblastoma)45.2±13.045.2\pm 13.0Cytotoxic effects observed

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

3. Receptor Binding Affinity

The interaction of this compound with various receptors has been studied to understand its pharmacological profile:

  • The compound shows significant binding affinity for imidazoline binding sites (IBS), which are implicated in cardiovascular regulation.
  • Studies indicate that compounds with high affinity for IBS also exhibit antihypertensive effects in animal models .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of derivatives of imidazole compounds, including those similar to this compound:

  • Antihypertensive Effects : A study demonstrated that derivatives with high affinities for IBS significantly reduced mean arterial blood pressure (MAP) in spontaneously hypertensive rats.
  • Anticancer Efficacy : Another study focused on the effects of imidazole derivatives on various cancer cell lines, revealing that certain substitutions could enhance cytotoxicity against specific types of tumors.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

ACCBYYUOQCGKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CN=C2N

Origin of Product

United States

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